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Compound of Interest

[(1-Benzyl-1h-indol-4-yl)oxy]acetic
Compound Name:

acid
CAS No.: 2108804-78-8
Cat. No.: B1411274

Get Quote

Part 1: Introduction & Retrosynthetic Analysis[1]

Compound ldentity:

« CAS Number: 2108804-78-8[1][2]

Chemical Name: 2-((1-Benzyl-1H-indol-4-yl)oxy)acetic acid[1]

Molecular Formula: C17H1sNOs[1]

Molecular Weight: 281.31 g/mol

Key Structural Features: Indole core, N-benzyl protection, 4-position oxyacetic acid tail.[1]

Scientific Rationale: Direct alkylation of 4-hydroxyindole presents a challenge due to the
competing nucleophilicity of the phenoxide (pKa ~10) and the indole nitrogen (pKa ~16).[1]
While base-mediated alkylation typically favors the oxygen (O-alkylation), achieving selective
N-benzylation without protecting the hydroxyl group is difficult. Therefore, this protocol employs
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a Protection-Deprotection Strategy starting from 4-methoxyindole.[1] This route ensures
exclusive N-alkylation first, followed by controlled demethylation and O-alkylation, guaranteeing
structural integrity.

Retrosynthetic Logic (DOT Diagram)

Starting Material

4-Methoxyindole

-Benzylation
(BnBr, NaH)

Intermediate 3
(1-Benzyl-4-methoxyindole)

emethylation
(BBr3)

Intermediate 2
(1-Benzyl-4-hydroxyindole)

O-Alkylation
Ethyl bromoacetate)

Intermediate 1
(Ethyl ester precursor)

Target: CAS 2108804-78-8
(1-Benzyl-4-oxyacetic acid indole)

Click to download full resolution via product page

Caption: Retrosynthetic disconnection showing the transformation from 4-methoxyindole to the
target acid via sequential N-alkylation, demethylation, and O-alkylation.
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Part 2: Step-by-Step Experimental Protocol
Phase 1: N-Benzylation of 4-Methoxyindole

Objective: Selectively alkylate the indole nitrogen.[1] Reaction: 4-Methoxyindole + Benzyl
Bromide ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-
inserted">

1-Benzyl-4-methoxyindole

Reagents & Conditions:

Reagent Equiv. Role
4-Methoxyindole 1.0 Substrate
Sodium Hydride (60% in oil) 1.2 Strong Base
Benzyl Bromide 1.1 Electrophile

| DMF (Anhydrous) | Solvent | Medium |[1]

Protocol:

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and
nitrogen balloon.

» Dissolution: Dissolve 4-Methoxyindole (1.0 g, 6.8 mmol) in anhydrous DMF (15 mL) and cool
to 0°C in an ice bath.

o Deprotonation: Carefully add NaH (326 mg, 8.16 mmol) portion-wise. Evolution of Hz gas will
be observed.[1] Stir at 0°C for 30 minutes to ensure complete anion formation.

o Alkylation: Add Benzyl bromide (0.89 mL, 7.48 mmol) dropwise via syringe.
» Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours.

o Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). The starting material (Rf ~0.[1][3]4)
should disappear, replaced by a higher Rf spot (Rf ~0.7).
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o Workup: Quench carefully with ice-water (50 mL). Extract with EtOAc (3 x 30 mL). Wash
combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na2SO4 and
concentrate.

« Purification: Flash column chromatography (SiOz, 0-10% EtOAc in Hexane).
o Yield Expectation: 85-92% (Pale yellow oil/solid).[4]

Phase 2: Demethylation to 1-Benzyl-4-hydroxyindole

Objective: Expose the C4-hydroxyl group for subsequent functionalization.[1] Reaction: 1-
Benzyl-4-methoxyindole + BBrs ngcontent-ng-c567981813=""_nghost-ng-c1980439775=""
class="inline ng-star-inserted">

1-Benzyl-4-hydroxyindole

Reagents & Conditions:

Reagent Equiv. Role
Intermediate 1 1.0 Substrate
Boron Tribromide (1M in DCM) 3.0 Lewis Acid

| Dichloromethane (DCM) | Solvent | Solvent |[1]

Protocol:

Setup: Use a strictly dry 100 mL RBF under nitrogen.

o Addition: Dissolve the product from Phase 1 (1.0 g, ~4.2 mmol) in anhydrous DCM (20 mL)
and cool to -78°C (Dry ice/Acetone bath).

e Reaction: Add BBrs solution (12.6 mL, 12.6 mmol) dropwise over 15 minutes.
e Warming: Stir at -78°C for 1 hour, then slowly warm to 0°C and stir for another 2 hours.

o Mechanism:[1][5][6] BBrs complexes with the methoxy oxygen, followed by nucleophilic
attack of Br~ on the methyl group.[1]
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e Quench:Critical Safety Step. Cool back to -78°C. Add MeOH (5 mL) dropwise very slowly to
guench excess BBr3 (exothermic!). Then add saturated NaHCOs solution.

o Workup: Extract with DCM (3 x 30 mL). Dry over Na2SOa4 and concentrate.

 Purification: The crude phenol is often pure enough, but can be filtered through a short silica
plug (Hexane/EtOAc 3:1).[1]

o Yield Expectation: 75-85% (Off-white solid).[1]

Phase 3: O-Alkylation and Hydrolysis

Objective: Attach the acetic acid tail and generate the final free acid.[1] Reaction: 1-Benzyl-4-
hydroxyindole ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-
inserted">

Ester
Target Acid

Reagents & Conditions:

Reagent Equiv. Role
1-Benzyl-4-hydroxyindole 1.0 Substrate
Ethyl Bromoacetate 1.2 Alkylating Agent
K2COs (Anhydrous) 2.0 Base

Acetone (or MeCN) Solvent Solvent

| LIOH[1]-H20 | 3.0 | Hydrolysis Base |[1]
Protocol:
o O-Alkylation:

o Dissolve the phenol (0.8 g, 3.6 mmol) in Acetone (15 mL).
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[e]

Add K2COs (1.0 g, 7.2 mmol) and Ethyl bromoacetate (0.48 mL, 4.3 mmaol).

(¢]

Reflux (60°C) for 4-6 hours.

[¢]

Checkpoint: TLC should show conversion to the ester (Intermediate 2).

[¢]

Filter off solids, concentrate, and use the crude ester directly.[1]
o Hydrolysis:

o Dissolve the crude ester in THF/MeOH/Water (3:1:1, 10 mL).[1]

o Add LiOHJ[1]-H20 (450 mg, 10.8 mmol).

o Stir at RT for 2-4 hours.

o Checkpoint: LCMS should show mass 282.1 (M+H) or 280.1 (M-H).
* Isolation:

o Evaporate THF/MeOH. Dilute aqueous residue with water (10 mL).

o Acidification: Cool to 0°C and acidify to pH ~2-3 with 1M HCI. The product should
precipitate.[1]

o Filtration: Filter the white precipitate, wash with cold water, and dry under vacuum.[1]
o Recrystallization (Optional): If purity <98%, recrystallize from Ethanol/Water.[1]

Part 3: Analytical Characterization[1]

To validate the synthesis of CAS 2108804-78-8, the following data profile is expected:
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Technique Expected Signal /| Result Interpretation
HPLC Purity >98% at 254 nm Single peak integration.
Confirms molecular weight
LC-MS (ESI) [M+H]* =282.12
(281.31).[1]
1H NMR (DMSO-ds) 0 12.8 (s, 1H, COOH) Carboxylic acid proton.[1]
0 7.2-7.4 (m, 5H, Ph) Benzyl aromatic protons.[1]

Benzylic methylene (distinctive

0 5.4 (s, 2H, N-CH2) .
singlet).[1]

0 4.7 (s, 2H, O-CHz) Oxyacetic methylene.[1]

Indole ring protons (C2, C3,

0 6.5-7.1 (m, Indole protons)
C5, C6, C7).[1]

Part 4: Safety & Troubleshooting
Critical Hazards[1]

e Sodium Hydride (NaH): Reacts violently with moisture/water. Use only dry glassware and
anhydrous solvents.

» Boron Tribromide (BBrs): Highly corrosive and reacts explosively with water. Always quench
at -78°C and use a fume hood.

» Benzyl Bromide: Potent lachrymator.[1] Handle in a well-ventilated hood.

Troubleshooting Table
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Issue

Probable Cause

Solution

Low Yield in Step 1

Incomplete deprotonation or
wet DMF.[1]

Ensure NaH is fresh; dry DMF

over molecular sieves (4A).

Incomplete Demethylation

BBrs quality or insufficient time.

Use fresh BBr3; extend
warming time to RT, ensure

anhydrous conditions.

O-Alkylation fails

K2COs particle size too large.

Grind K2CO:s to fine powder;
add catalytic Kl (10 mol%).

Product is an oil

Residual solvent or impurities.

[1]

Triturate with cold Pentane or

Ether to induce crystallization.

[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Patents [patents.google.com]

2. CAS#:1214342-11-6 | 3-(3-Fluorophenyl)-6-(trifluoromethyl)picolinonitrile | Chemsrc
[chemsrc.com]
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4. derpharmachemica.com [derpharmachemica.com]
5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

6. US8337804B2 - Synthesis of nanoparticles comprising metal (lll) vanadate - Google
Patents [patents.google.com]

To cite this document: BenchChem. [Application Note: High-Fidelity Synthesis of CAS
2108804-78-8[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1411274/docs#application-note-high-fidelity-
synthesis-of-cas-2108804-78-8-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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